molecular formula C16H14O4 B8131017 Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate

Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate

Cat. No.: B8131017
M. Wt: 270.28 g/mol
InChI Key: JLKZHMTXGBYRAW-UHFFFAOYSA-N
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Description

Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate (CAS 408372-40-7) is a biphenyl-derived ester featuring a formyl group at the 3' position and a methoxy group at the 4' position on the aromatic ring. This compound is structurally characterized by its conjugated biphenyl backbone, which enhances planarity and electronic delocalization. It is synthesized via methods involving chromatographic purification, as indicated by its commercial availability at 95% purity . Its structural analogs vary in substituent positions and functional groups, which influence physicochemical properties and bioactivity .

Properties

IUPAC Name

methyl 4-(3-formyl-4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15-8-7-13(9-14(15)10-17)11-3-5-12(6-4-11)16(18)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKZHMTXGBYRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

    Methoxylation: The methoxy group is introduced via methylation using methanol and a suitable catalyst.

    Esterification: The carboxylate ester group is formed by reacting the biphenyl derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and efficiency.

    Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 3’-carboxy-4’-methoxybiphenyl-4-carboxylate.

    Reduction: Methyl 3’-hydroxymethyl-4’-methoxybiphenyl-4-carboxylate.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for constructing complex molecules.

Key Reactions:

  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds. These reactions are widely used to synthesize pharmaceuticals and agrochemicals .
  • Aldol Condensation: The aldehyde group in the compound allows for aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds, which are valuable intermediates in organic synthesis .

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities, including anti-cancer properties.

Case Study:

  • A study demonstrated that modifications of the compound led to derivatives with enhanced cytotoxicity against various cancer cell lines. These derivatives were evaluated for their ability to inhibit tumor growth, showing promise as potential anti-cancer agents .

Materials Science

The compound's structural properties make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Application Examples:

  • OLEDs: this compound can be utilized as a precursor for creating luminescent materials used in OLED technology. Its biphenyl structure contributes to favorable electronic properties that enhance light emission efficiency .
  • Photovoltaics: The compound's ability to form thin films with good charge transport properties makes it a candidate for use in organic solar cells, where it can improve energy conversion efficiency .

Mechanism of Action

The mechanism of action of Methyl 3’-formyl-4’-methoxybiphenyl-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 3'-formyl group in the target compound enhances electron-withdrawing character compared to analogs lacking this group (e.g., Methyl 4'-methoxybiphenyl-4-carboxylate) .
  • IC₅₀ values >50 μM for analogs suggest moderate potency .
  • Solubility : Hydroxy-substituted analogs (e.g., CAS 1261944-50-6) exhibit higher aqueous solubility due to hydrogen bonding, whereas methoxy groups enhance lipophilicity .

Physical Properties

Compound Melting Point (°C) Purity Yield Reference
Target Compound - 95% -
IIIb (2-carboxamide analog) 140 - 87.2%
IIIc (2'-bromo analog) 106–107 - 23.36%
Methyl 4-formyl-3-methoxybenzoate (QJ-4910) - 95% -

Analysis :

  • The target compound’s purity (95%) aligns with commercial standards, though lower than some analogs (e.g., ST-3778 at 98%) .
  • IIIc’s low yield (23.36%) highlights synthetic challenges with bromo substituents, whereas the target compound’s synthesis is likely optimized for scalability .

Biological Activity

Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including case studies, data tables, and research outcomes.

Chemical Structure and Properties

This compound features a biphenyl structure with several functional groups:

  • Formyl group : Contributes to reactivity and potential biological interactions.
  • Methoxy group : Often enhances lipophilicity, affecting absorption and distribution.
  • Carboxylate group : May participate in hydrogen bonding, influencing solubility and interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects against various pathogens. The compound's structure may facilitate interactions with microbial cell membranes or essential enzymes involved in cell wall synthesis .
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress .
  • Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, including apoptosis through mechanisms such as activation of caspases .

The mechanism of action for this compound is not fully elucidated but may involve:

  • Protein-Ligand Interactions : The compound's functional groups can interact with specific protein targets, potentially altering their activity or stability .
  • Cell Signaling Pathways : It may modulate various signaling pathways associated with cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant growth inhibition of HeLa cells. The mechanism involved apoptosis characterized by chromatin condensation and DNA fragmentation .
  • Antimicrobial Efficacy Study : A comparative study showed that this compound exhibited greater antimicrobial activity against Gram-positive bacteria than its analogs, suggesting that structural modifications can enhance efficacy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in HeLa cells

Q & A

Q. What are the standard synthetic routes for Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate, and how are intermediates purified?

The compound can be synthesized via sequential functionalization of biphenyl precursors. For example, formylation and methoxylation reactions are typically performed using reagents like acetic acid, trifluoroacetic anhydride, and sodium hydroxide. Purification often involves column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) and recrystallization. Structural confirmation requires NMR (¹H, ¹³C) and HRMS analysis, as demonstrated in analogous syntheses of formyl-containing biphenyl derivatives .

Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of this compound?

¹H NMR is critical for identifying aromatic proton environments (e.g., formyl protons at δ ~9.8–10.0 ppm and methoxy groups at δ ~3.8–4.0 ppm). ¹³C NMR confirms carbonyl (C=O) and aromatic carbons. HRMS provides exact mass verification (e.g., [M+H]+ or [M+Na]+ ions). Cross-validation with NOE experiments or 2D NMR (COSY, HSQC) resolves substituent positions, as shown in studies of structurally similar compounds .

Q. What safety precautions are necessary when handling this compound?

The formyl group and aromatic rings pose reactivity and toxicity risks. Proper PPE (gloves, goggles) and fume hoods are mandatory. Hazard classifications include acute aquatic toxicity (H400) and eye damage (H318), as noted in safety data for Methyl 4-(4-formylphenyl)benzoate, a structurally related compound .

Q. How is the purity of the compound assessed, and what analytical methods are recommended?

Purity is determined via HPLC (reverse-phase C18 columns) or TLC. Melting point analysis (e.g., 112–116°C for analogous derivatives) and elemental analysis (C, H, N) provide additional validation. Spectral consistency with literature data is essential .

Q. What solvents and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for formylation and esterification. Reactions often proceed under reflux (100–120°C) with acid/base catalysis. For example, sodium hydroxide is used for hydrolysis, and trifluoroacetic anhydride facilitates formylation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be systematically analyzed?

Graph set analysis (Etter’s methodology) identifies hydrogen-bond motifs (e.g., chains, rings). Software like Mercury CSD (Cambridge Crystallographic Data Centre) visualizes interactions and calculates geometric parameters (donor-acceptor distances, angles). This approach is critical for understanding supramolecular assembly in biphenyl derivatives .

Q. What computational methods predict the compound’s reactivity in derivatization reactions (e.g., formyl group transformations)?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets. Software like Gaussian or ORCA is used for such analyses, as applied in studies of formyl-containing heterocycles .

Q. How does the compound’s conformation influence its crystallographic packing?

Torsion angles between biphenyl rings are analyzed using Cremer-Pople puckering parameters (for non-planar systems) or dihedral angle measurements. SHELXL refines crystallographic data to model torsional strain, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Dose-response curves (IC50 values) must be validated with replicates. Confounding factors (e.g., metabolic interference, solubility) are addressed via controls (DMSO vehicle, MTT assay normalization). Structural analogs with modified substituents (e.g., halogenation) can clarify structure-activity relationships, as seen in cytotoxic evaluations of similar coumarin derivatives .

Q. How is the compound’s stability under varying pH and temperature conditions characterized?

Accelerated stability studies (ICH guidelines) assess degradation products via LC-MS. pH-dependent hydrolysis of the ester group is monitored by NMR (e.g., ester peak disappearance at δ ~3.7 ppm). Activation energy (Ea) for thermal decomposition is calculated using Arrhenius plots .

Q. What role does the compound serve in synthesizing complex heterocycles or metal-organic frameworks (MOFs)?

The formyl group enables Schiff base formation with amines, forming ligands for MOFs. In triazine-based syntheses, it participates in cyclocondensation reactions, as demonstrated in the preparation of functionalized triazinane derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate
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Methyl 3'-formyl-4'-methoxybiphenyl-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.